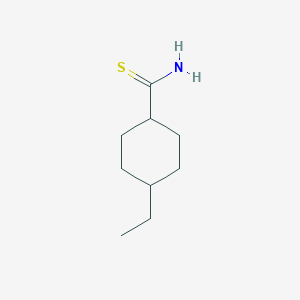

4-Ethylcyclohexane-1-carbothioamide

Description

Contextualization within Thioamide Derivatives Research

Thioamides, the sulfur analogs of amides, have garnered considerable attention in drug discovery and medicinal chemistry. nih.gov They serve as fascinating isosteres of the canonical amide bond, sharing a similar planar geometry and number of atoms, yet exhibiting distinct physical and chemical properties. researchgate.nettandfonline.com This bioisosteric replacement strategy is a cornerstone of modern drug design, where a functional group is substituted to enhance biological activity or improve pharmacokinetic profiles. tandfonline.comresearchgate.net

The key differences between thioamides and their amide counterparts stem from the properties of the sulfur atom. The carbon-sulfur double bond (C=S) in thioamides is longer than the carbon-oxygen double bond (C=O) in amides, and sulfur's larger van der Waals radius can influence molecular conformation and binding interactions. tandfonline.comtandfonline.com Thioamides are typically stronger hydrogen bond donors but weaker acceptors compared to amides. nih.gov This alteration in hydrogen bonding capability can lead to modified interactions with biological targets. Furthermore, the thioamide group generally increases a molecule's lipophilicity, which can enhance membrane permeability and, consequently, absorption and distribution. nih.govtandfonline.com

Researchers have leveraged these properties in various therapeutic areas. The substitution of an amide with a thioamide has been shown to improve the metabolic stability of peptides against enzymatic degradation and enhance the potency of small molecule inhibitors. nih.govtandfonline.com For instance, replacing an amide with a thioamide in certain kinase inhibitors led to a significant increase in antiproliferative activity. nih.gov Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscoring the versatility of this functional group in medicinal chemistry. researchgate.net

| Property | Amide (-C(=O)NH-) | Thioamide (-C(=S)NH-) |

| Bond Length | C=O bond is shorter (~1.23 Å) | C=S bond is longer (~1.71 Å) tandfonline.com |

| H-Bonding | Weaker H-bond donor, stronger H-bond acceptor | Stronger H-bond donor, weaker H-bond acceptor nih.gov |

| Lipophilicity | Generally lower | Generally higher nih.govtandfonline.com |

| Dipole Moment | Lower | Higher |

| Stability | More resistant to hydrolysis | Can enhance proteolytic stability in peptides nih.govtandfonline.com |

Significance of Cyclohexane (B81311) Scaffolds in Molecular Design and Chemical Space

The cyclohexane ring is a ubiquitous and privileged scaffold in medicinal chemistry. cabidigitallibrary.org Its importance lies in its well-defined, three-dimensional structure, which provides a rigid framework for the spatial orientation of functional groups. Unlike flat aromatic rings, the sp³-rich nature of the cyclohexane chair conformation allows substituents to be precisely positioned in axial or equatorial orientations, which can be critical for selective binding to biological targets like enzymes and receptors. fastercapital.com

This structural feature makes cyclohexane and its derivatives essential building blocks in the synthesis of a vast number of pharmaceuticals and bioactive compounds. fastercapital.com Numerous studies have demonstrated the diverse biological activities of molecules containing a cyclohexane core, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. cabidigitallibrary.orgresearchgate.net For example, various cyclohexane-1-carboxamide derivatives have been synthesized and evaluated as potential apoptosis inducers in cancer cells. orientjchem.org The functionalization of the cyclohexane ring allows for the fine-tuning of a compound's properties, influencing its solubility, metabolic stability, and target affinity. cabidigitallibrary.org

The prevalence of this scaffold in approved drugs highlights its value in navigating chemical space to identify novel therapeutic agents. Its role as a starting material for producing key industrial and pharmaceutical precursors, such as those for nylons and various drugs, further cements its importance in organic chemistry. fastercapital.commdpi.com

| Compound Class/Derivative | Reported Biological Activity |

| Cyclohexane-1,3-dione derivatives | Antimicrobial activity against various bacteria cabidigitallibrary.org |

| 1,1-Disubstituted cyclohexane-1-carboxamides | Anticancer, apoptosis inducers orientjchem.org |

| N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | Antimicrobial activity against Gram-positive bacteria and fungi cabidigitallibrary.org |

| Polyoxygenated cyclohexane compounds | Potential in breast cancer treatment researchgate.net |

| Cyclohexane derivatives from natural sources | Antibacterial activity, particularly against Gram-positive bacteria cabidigitallibrary.org |

Overview of Current Academic Research Trajectories for Carbothioamide Systems

Current research on carbothioamide systems is dynamic and spans multiple domains, from synthetic methodology to therapeutic applications. A significant focus remains on their synthesis, with chemists developing novel and efficient methods to access these valuable compounds. One established method involves the reaction of a carbonyl chloride with potassium thiocyanate (B1210189) to form an isothiocyanate intermediate, which is then condensed with a primary amine. mdpi.com

In medicinal chemistry, the carbothioamide moiety is being actively explored for the development of new therapeutic agents. Research has shown that carbothioamide derivatives possess a broad spectrum of biological activities. They are investigated as:

Anticancer agents: Many studies focus on synthesizing and evaluating carbothioamide-based compounds for their cytotoxic effects against various cancer cell lines. orientjchem.org

Antimicrobial agents: The thioamide functional group is present in several antitubercular drugs, and research continues into new carbothioamide derivatives with potent antibacterial and antifungal properties. researchgate.netcabidigitallibrary.org

Antiviral agents: Thioamides have been successfully incorporated into inhibitors of viral proteases, such as the main protease of SARS-CoV-2. nih.gov

Enzyme inhibitors: The unique properties of the carbothioamide group make it a valuable component in the design of inhibitors for various enzymes. researchgate.net

Molecular modeling and structural biology are increasingly used to understand how the thioamide group interacts with biological targets, guiding the rational design of more potent and selective molecules. tandfonline.com For example, studies have shown that the thioamide group can form crucial hydrogen bonds and even chalcogen bonds within the binding pocket of an enzyme, contributing significantly to a compound's inhibitory activity. tandfonline.com The continued exploration of these systems promises to unlock new therapeutic opportunities across a range of diseases.

Properties of 4-Ethylcyclohexane-1-carbothioamide

While specific experimental research on this compound is not widely published, its basic chemical properties can be cataloged.

| Property | Value |

| CAS Number | 1344003-32-2 |

| Molecular Formula | C9H17NS |

| Molecular Weight | 171.30 g/mol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NS |

|---|---|

Molecular Weight |

171.31 g/mol |

IUPAC Name |

4-ethylcyclohexane-1-carbothioamide |

InChI |

InChI=1S/C9H17NS/c1-2-7-3-5-8(6-4-7)9(10)11/h7-8H,2-6H2,1H3,(H2,10,11) |

InChI Key |

NJOUVNXYZJHWQD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethylcyclohexane 1 Carbothioamide

Strategic Design of Synthetic Routes

The design of a synthetic pathway to 4-Ethylcyclohexane-1-carbothioamide hinges on the efficient and controlled introduction of the carbothioamide group onto the pre-existing or concurrently synthesized 4-ethylcyclohexane ring. The primary retrosynthetic disconnections can be made at the C-C(=S) bond, suggesting a precursor such as a 4-ethylcyclohexyl derivative and a thioacylating agent, or at the C-N bond of the thioamide, which is a less common but viable strategy.

Approaches to Carbothioamide Formation on Cyclohexane (B81311) Rings

The formation of a carbothioamide on a cyclohexane ring can be achieved through several established chemical transformations. The most common strategies start from readily available functional groups on the cyclohexane ring, such as a carboxylic acid, a nitrile, or an amide.

From Carboxylic Acids: 4-Ethylcyclohexanecarboxylic acid can be converted to the corresponding thioamide. A direct method involves the use of a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). These reagents effectively replace the oxygen atom of the corresponding amide with a sulfur atom. The reaction typically proceeds by first converting the carboxylic acid to its amide, which is then thionated.

From Nitriles: The synthesis can also commence from 4-ethylcyclohexanecarbonitrile. The nitrile group can be directly converted to a primary thioamide by reaction with hydrogen sulfide (B99878) (H₂S) or its equivalents, often under basic conditions. Another approach involves the use of thioacetic acid in the presence of a base.

From Amides: If 4-ethylcyclohexanecarboxamide is available, it can be directly thionated using reagents like Lawesson's reagent or P₄S₁₀ in an anhydrous solvent like toluene (B28343) or xylene under reflux conditions. nih.govorganic-chemistry.orgwikipedia.orgnumberanalytics.comenamine.net

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound introduces aspects of stereochemistry, specifically the cis/trans isomerism arising from the two substituents on the cyclohexane ring. The relative orientation of the ethyl group at C-4 and the carbothioamide group at C-1 will determine the final stereoisomer.

The regioselectivity is primarily determined by the starting material, as the functional group that is converted to the carbothioamide is typically at the 1-position of the cyclohexane ring.

The stereochemical outcome is often controlled during the synthesis of the 4-ethylcyclohexane precursor. For instance, the catalytic hydrogenation of 4-ethylbenzoic acid can lead to a mixture of cis- and trans-4-ethylcyclohexanecarboxylic acid. researchgate.netcabidigitallibrary.org The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions. Subsequent separation of these isomers, for example by crystallization, can provide a stereochemically pure precursor for the thioamide synthesis. nih.gov Alternatively, stereocontrol can be achieved through kinetically controlled modular synthesis strategies starting from substituted methylenecyclohexanes. documentsdelivered.comnih.gov The chair conformation of the cyclohexane ring will also influence the reactivity and the final product distribution, with the bulkier ethyl and carbothioamide groups generally favoring the equatorial position to minimize steric strain. mvpsvktcollege.ac.in

Precursor Synthesis and Derivatization Strategies for the 4-Ethylcyclohexane Moiety

The synthesis of the key precursor, the 4-ethylcyclohexane moiety bearing a functional group at the 1-position, is a critical step. Several synthetic strategies can be employed, starting from readily available materials.

One common approach is the catalytic hydrogenation of 4-ethylbenzoic acid . nih.govhmdb.ca This reaction, typically carried out using a ruthenium or palladium catalyst on a carbon support, reduces the aromatic ring to a cyclohexane ring. researchgate.netcabidigitallibrary.org The reaction can produce a mixture of cis and trans isomers of 4-ethylcyclohexanecarboxylic acid. google.com

Another route involves the alkylation of cyclohexanone (B45756) to form 4-ethylcyclohexanone . ontosight.aichemicalbook.comnih.gov This can be followed by a series of transformations to introduce the desired functional group at the 1-position. For example, reaction with a cyanide source can yield 4-ethylcyclohexanecarbonitrile.

The choice of precursor dictates the subsequent steps towards the final thioamide. The following table summarizes potential precursors and their derivatization paths.

| Precursor Compound | Derivatization to Thioamide |

| cis/trans-4-Ethylcyclohexanecarboxylic acid | 1. Amidation (e.g., with thionyl chloride followed by ammonia) 2. Thionation (e.g., with Lawesson's reagent) |

| cis/trans-4-Ethylcyclohexanecarbonitrile | Direct conversion with H₂S or thioacetic acid |

| 4-Ethylcyclohexanone | 1. Conversion to oxime 2. Beckmann rearrangement to lactam 3. Thionation |

Catalytic Methodologies in this compound Synthesis

Catalytic methods offer efficient and selective routes for the synthesis of this compound, particularly in the formation of the amide and thioamide functionalities.

Transition Metal-Catalyzed Processes

Transition metal catalysts can be employed in several key steps. For instance, the hydrogenation of 4-ethylbenzoic acid to 4-ethylcyclohexanecarboxylic acid is a well-established transition metal-catalyzed reaction, with catalysts like Ru/C and Pd/C being effective. researchgate.netcabidigitallibrary.org

Furthermore, transition metal-catalyzed reactions can be used for the synthesis of amides from carboxylic acids, which are then converted to thioamides. While direct catalytic thioamidation from carboxylic acids is less common, the development of such methods is an active area of research. Transition metal-catalyzed hydroamination reactions represent a potential, though less direct, route to introduce the nitrogen functionality onto the cyclohexane ring. acs.org

Organocatalysis and Biocatalysis Approaches

Organocatalysis offers a metal-free alternative for the synthesis of chiral thioamides. Chiral thioureas, for example, have been successfully used as organocatalysts in various asymmetric transformations. nih.govnih.gov While direct application to the synthesis of this compound has not been extensively reported, the principles of organocatalysis could be applied to develop enantioselective methods for its synthesis, particularly if a chiral center is desired.

Biocatalysis presents an environmentally friendly and highly selective approach. Enzymes, such as lipases, have been shown to be effective in the amidation of carboxylic acids under mild conditions. nih.govtandfonline.comtandfonline.com For instance, Candida antarctica lipase (B570770) B (CAL-B) can catalyze the direct amidation of carboxylic acids with amines in a solvent-free system. tandfonline.comrsc.org This enzymatic step could be integrated into a chemoenzymatic route for the synthesis of 4-ethylcyclohexanecarboxamide, which can then be chemically converted to the target thioamide. Other enzymatic strategies, such as those involving ATP-grasp enzymes, can also be employed for amide bond formation. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of thioamides, including this compound, is a critical area of research aimed at reducing the environmental impact of chemical manufacturing. rsc.org Traditional methods for synthesizing thioamides often involve hazardous reagents and solvents. chemistryviews.org However, contemporary research focuses on developing more benign and efficient synthetic routes that align with the twelve principles of green chemistry. These principles include maximizing atom economy, utilizing safer solvents and reagents, and improving energy efficiency. researchgate.net

Several modern synthetic strategies for thioamides can be adapted for the production of this compound, emphasizing green chemistry considerations. These often involve multi-component reactions that enhance atom economy and step efficiency. organic-chemistry.org For instance, a three-component reaction using an alkyne, elemental sulfur, and an aliphatic amine offers a direct and atom-economical pathway to thioamides. organic-chemistry.orgorganic-chemistry.org Another approach involves the use of water as a solvent, which mediates a mild and green synthesis of thioamides without the need for energy input, additives, or catalysts. organic-chemistry.orgorganic-chemistry.org

The development of catalytic systems, such as the use of palladium diacetate in conjunction with tetrabutylammonium (B224687) acetate, also contributes to greener synthetic pathways by enabling reactions under milder conditions and potentially allowing for catalyst recycling. soton.ac.uk Furthermore, solvent-free reaction conditions, where possible, offer a significant environmental advantage by eliminating solvent waste altogether. organic-chemistry.org

To quantify the "greenness" of a synthetic route, various metrics are employed. These include Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental Factor (E-Factor). researchgate.netnih.govwiley-vch.de Atom economy, a concept introduced by Barry Trost, is a theoretical measure of the efficiency of a reaction in converting reactants to the final product. wiley-vch.de RME provides a more practical measure by incorporating reaction yield and stoichiometry. nih.govwiley-vch.de The E-Factor quantifies the amount of waste produced relative to the desired product. nih.gov

The following tables illustrate a comparative analysis of hypothetical synthetic routes to this compound, highlighting the advantages of a green chemistry approach.

Table 1: Comparison of Synthetic Routes to this compound

| Parameter | Traditional Method (e.g., from Nitrile with P₄S₁₀) | Greener Method (e.g., from Aldehyde with Elemental Sulfur in DES) |

| Starting Materials | 4-Ethylcyclohexane-1-carbonitrile, Phosphorus Pentasulfide | 4-Ethylcyclohexane-1-carbaldehyde, Amine, Elemental Sulfur |

| Solvent | Pyridine, Toluene (Volatile Organic Compounds) | Deep Eutectic Solvent (e.g., Choline Chloride:Urea) |

| Thionating Agent | Phosphorus Pentasulfide (Toxic, moisture-sensitive) | Elemental Sulfur (Low toxicity, readily available) |

| Byproducts | Phosphorus oxides/sulfides (Hazardous waste) | Minimal, potentially recyclable sulfur |

| Energy Consumption | Often requires high temperatures and long reaction times | Milder conditions, potentially lower energy input |

| Catalyst | Often stoichiometric reagents used | Catalyst-free or recyclable catalyst |

Table 2: Green Chemistry Metrics for Hypothetical Syntheses

| Metric | Traditional Method | Greener Method | Ideal Value |

| Atom Economy (AE) | Lower | Higher | 1.0 (100%) |

| Reaction Mass Efficiency (RME) | Lower | Higher | 1.0 (100%) |

| Environmental Factor (E-Factor) | High | Low | 0 |

| Solvent Recyclability | Low | High | High |

| Reagent Hazard | High | Low | Low |

These tables demonstrate that by adopting greener synthetic methodologies, the production of this compound can be made more sustainable. The shift towards benign solvents, safer reagents, and more efficient reaction designs not only minimizes environmental impact but can also lead to more cost-effective and safer manufacturing processes. researchgate.net The continuous development and application of such green protocols are essential for the future of chemical synthesis. researchgate.net

Spectroscopic and Structural Elucidation Techniques in 4 Ethylcyclohexane 1 Carbothioamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 4-Ethylcyclohexane-1-carbothioamide and for probing the conformational dynamics of its cyclohexane (B81311) ring. Both ¹H and ¹³C NMR spectra would provide critical data for structural confirmation.

In ¹H NMR, the chemical shifts and coupling constants of the protons on the cyclohexane ring are particularly informative. The proton at C1, adjacent to the carbothioamide group, would be expected to resonate at a distinct downfield position due to the deshielding effect of the electron-withdrawing thioamide. The complexity of the signals for the cyclohexane ring protons (typically in the 1.0-2.5 ppm range) would reveal the chair conformation of the ring. The distinction between axial and equatorial protons is a key aspect of this analysis. nih.gov Axial protons generally appear at a slightly higher field (lower ppm) than their equatorial counterparts. The chair-to-chair ring flip, which interconverts axial and equatorial positions, can be studied by variable temperature NMR. nih.gov At room temperature, this process is often rapid on the NMR timescale, leading to averaged signals. However, at lower temperatures, the flipping can be slowed or "frozen out," allowing for the observation of distinct signals for the axial and equatorial conformers.

The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their integration values confirming the number of protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. eurjchem.com The carbonyl-like carbon of the carbothioamide group (C=S) is particularly noteworthy, typically appearing significantly downfield (in the range of 190-210 ppm). The carbons of the cyclohexane ring would have distinct signals, and their chemical shifts would also be influenced by the substituent's orientation (axial vs. equatorial).

Expected ¹H NMR Chemical Shifts for this compound (cis/trans mixture) This table is illustrative and shows expected ranges based on similar structures.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| NH₂ | 7.5 - 9.0 | Broad singlet | Chemical shift is solvent-dependent. |

| CH (C1) | 2.5 - 3.5 | Multiplet | Position depends on axial/equatorial orientation. |

| CH₂ (ethyl) | 1.3 - 1.7 | Quartet | |

| CH₃ (ethyl) | 0.8 - 1.2 | Triplet | |

| CH₂ (ring) | 1.0 - 2.2 | Multiplets | Overlapping signals for the various ring protons. |

Expected ¹³C NMR Chemical Shifts for this compound This table is illustrative and shows expected ranges based on similar structures.

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=S | 195 - 205 |

| C1 | 45 - 55 |

| C2, C6 | 30 - 40 |

| C3, C5 | 25 - 35 |

| C4 | 35 - 45 |

| CH₂ (ethyl) | 20 - 30 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis of the Carbothioamide

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound, with a particular focus on the carbothioamide moiety.

IR spectroscopy would show characteristic absorption bands for the N-H, C-H, C-N, and C=S bonds. The N-H stretching vibrations of the primary thioamide would typically appear as two bands in the region of 3300-3100 cm⁻¹. The C-H stretching vibrations of the ethyl group and the cyclohexane ring would be observed just below 3000 cm⁻¹. The C=S stretching vibration, a key marker for the thioamide group, is expected in the fingerprint region, typically between 850 and 600 cm⁻¹, although its intensity can be variable. Other important vibrations include the N-H bending (around 1650-1620 cm⁻¹) and C-N stretching (around 1400 cm⁻¹).

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the C=S stretch can sometimes provide a more intense and readily identifiable signal than in the IR spectrum. The hydrocarbon backbone of the cyclohexane ring would also give rise to characteristic Raman signals.

Characteristic Vibrational Frequencies for this compound This table is illustrative and shows expected ranges based on similar structures.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3100 | IR |

| C-H (sp³) | Stretch | 2960 - 2850 | IR, Raman |

| N-H | Bend | 1650 - 1620 | IR |

| C-N | Stretch | ~1400 | IR |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula (C₉H₁₈NS).

Under electron ionization (EI), the molecule would first form a molecular ion [M]⁺•. The subsequent fragmentation would likely involve several key pathways. A common fragmentation for cyclohexane derivatives is the loss of the substituent group. researchgate.net In this case, loss of the ethyl group (C₂H₅•, 29 mass units) would lead to a significant fragment ion. Another prominent fragmentation pathway for cyclohexane systems involves the retro-Diels-Alder reaction of the molecular ion, although this is more common in cyclohexene (B86901) derivatives.

The carbothioamide group can also direct fragmentation. Cleavage of the C1-C(S)NH₂ bond could occur. The fragmentation pattern of the cyclohexane ring itself, characterized by successive losses of ethylene (B1197577) (CH₂=CH₂, 28 mass units), could also be observed.

Hypothetical Fragmentation Pattern in Mass Spectrometry of this compound This table is illustrative and shows expected m/z values based on the structure.

| m/z Value | Possible Fragment Identity | Notes |

|---|---|---|

| 172 | [C₉H₁₈NS]⁺• | Molecular ion (assuming ¹²C, ¹H, ¹⁴N, ³²S) |

| 143 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 114 | [M - C₂H₅ - C₂H₅]⁺• | Further fragmentation of the ring |

| 99 | [C₆H₁₃]⁺ | Loss of the carbothioamide group |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of this compound in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, unequivocally establishing the molecular conformation.

Of particular interest would be the conformation of the cyclohexane ring (which is expected to be a chair) and the orientation of the ethyl and carbothioamide substituents (axial or equatorial). For this compound, it is anticipated that the bulkier ethyl and carbothioamide groups would preferentially occupy equatorial positions to minimize steric strain (1,3-diaxial interactions). X-ray crystallography would also reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding involving the thioamide's N-H protons and the sulfur atom. These interactions play a crucial role in the supramolecular architecture of the compound in its solid form.

Chiroptical Spectroscopy (Circular Dichroism) in Enantioselective Studies

Since this compound possesses a chiral center at C1 (assuming cis/trans isomers are resolved), it can exist as a pair of enantiomers. Chiroptical spectroscopy, specifically Electronic Circular Dichroism (ECD), is a powerful technique for studying these chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample.

Theoretical and Computational Investigations of 4 Ethylcyclohexane 1 Carbothioamide

Quantum Chemical Studies (Density Functional Theory, DFT)

Density Functional Theory (DFT) serves as a cornerstone for investigating the quantum mechanical properties of 4-Ethylcyclohexane-1-carbothioamide, offering a balance between computational cost and accuracy.

The carbothioamide group (-C(=S)NH₂) is the key functional moiety governing the electronic properties of this compound. DFT calculations can elucidate the nature of the bonding within this group. The C-N bond in thioamides characteristically exhibits a significant degree of double bond character due to the delocalization of the nitrogen lone pair electrons into the π* orbital of the C=S bond. wikipedia.org This resonance leads to a planar geometry of the C(=S)N core and a notable rotational barrier around the C-N bond.

Natural Bond Orbital (NBO) analysis, a common DFT-based method, can quantify this electron delocalization. For thioamide systems, NBO analysis often confirms substantial n(N) → π*(C=S) interactions, which contribute to the stability of the planar conformation. nih.gov The bond lengths within the carbothioamide group are also revealing; the C-N bond is typically shorter than a standard single bond, while the C=S bond is slightly elongated compared to a typical double bond, reflecting the resonance stabilization.

Table 1: Hypothetical DFT-Calculated Bond Lengths and NBO Analysis for the Carbothioamide Group in this compound

| Parameter | Value | Description |

| C-N Bond Length | ~1.35 Å | Shorter than a typical C-N single bond (~1.47 Å), indicating partial double bond character. |

| C=S Bond Length | ~1.67 Å | Longer than a typical C=S double bond (~1.61 Å), indicating reduced double bond character. |

| NBO Interaction Energy (n(N) → π*(C=S)) | High (e.g., > 50 kcal/mol) | Quantifies the significant delocalization of nitrogen's lone pair, contributing to the bond's rigidity. |

Note: The values presented in this table are illustrative and based on typical findings for thioamide-containing molecules in the absence of specific published data for this compound.

DFT calculations are instrumental in predicting the reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial descriptors. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In a typical carbothioamide, the region around the sulfur atom exhibits a negative electrostatic potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the amine group are regions of positive potential, susceptible to nucleophilic interaction. These computational tools can help in predicting how the molecule will interact with other reagents and can be used to study potential reaction mechanisms, such as cycloaddition reactions. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

MD simulations can map the conformational landscape by exploring the potential energy surface. These simulations can reveal the most stable conformations and the energy barriers between them. For substituted cyclohexanes, the equatorial position is generally favored for bulky substituents to minimize steric hindrance. nih.gov

Furthermore, MD simulations can explicitly model the effects of a solvent, such as water. The interactions between the carbothioamide group and solvent molecules, particularly hydrogen bonding, can influence the conformational preferences and the accessibility of the reactive sites of the molecule. nih.gov

Molecular Docking and Ligand-Protein Interaction Modeling with Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is crucial for identifying potential biological targets for this compound and understanding the molecular basis of its activity. Although specific targets for this compound are not established, docking studies on analogous carbothioamide and cyclohexane (B81311) derivatives have been performed against various enzymes and receptors implicated in diseases like cancer. researchgate.netnih.gov

The docking process involves placing the ligand in the binding site of a protein and scoring the different poses based on a scoring function that estimates the binding affinity. A successful docking study can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov For the carbothioamide group, the sulfur atom can act as a hydrogen bond acceptor, while the N-H groups can act as hydrogen bond donors.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond (S...H-N) | Lysine 72 | 2.1 |

| Hydrogen Bond (N-H...O=C) | Glutamate 91 | 1.9 |

| Hydrophobic Interaction (Ethyl group) | Leucine 148 | - |

| Hydrophobic Interaction (Cyclohexane ring) | Valine 23 | - |

Note: This table is a hypothetical representation of potential interactions and is not based on experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling Frameworks for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For analogues of this compound, QSAR studies can be developed to predict their activity and guide the design of new, more potent compounds.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be topological, physicochemical, or electronic in nature. acs.org Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. nih.govresearchgate.net

For cyclohexane derivatives, relevant descriptors in QSAR models have included parameters like the polar surface area, molecular weight, and HOMO/LUMO energies. acs.org Once a predictive QSAR model is established, it can be used to screen virtual libraries of related compounds and prioritize them for synthesis and experimental testing.

Prediction of Non-Covalent Interactions and Self-Assembly Propensities

Non-covalent interactions play a critical role in determining the three-dimensional structure of molecules and their aggregation behavior. wikipedia.orgnih.gov For this compound, key non-covalent interactions include hydrogen bonding, van der Waals forces, and potentially π-stacking if aromatic analogues were considered.

The carbothioamide moiety is a potent hydrogen bond donor (N-H) and acceptor (C=S). These interactions can lead to the formation of well-defined supramolecular structures in the solid state or in solution, potentially leading to self-assembly into larger ordered structures. acs.orgmdpi.com Computational methods, such as Hirshfeld surface analysis, can be used to visualize and quantify these intermolecular interactions in crystal structures. nih.gov The propensity for self-assembly is crucial in materials science and in understanding how a molecule might behave in a biological environment. nih.gov

Chemical Reactivity and Derivatization of 4 Ethylcyclohexane 1 Carbothioamide

Transformation of the Carbothioamide Moiety

The carbothioamide functional group, also known as a thioamide, is a versatile moiety that can undergo a variety of chemical transformations. nih.gov It is generally more reactive than its amide analogue due to the lower electronegativity and larger size of the sulfur atom compared to oxygen. nih.gov This makes the thioamide group susceptible to reactions with both electrophiles and nucleophiles. nih.govresearchgate.net

Key transformations of the carbothioamide group in 4-Ethylcyclohexane-1-carbothioamide are expected to include:

Hydrolysis: Thioamides can be hydrolyzed to the corresponding amides. This reaction can be carried out under acidic or basic conditions, often requiring heating. The hydrolysis of thioamides can be significantly accelerated by the presence of soft metal ions, such as Au(III), which act as thiophiles and promote the reaction. rsc.orgrsc.org The reaction proceeds through the formation of an S-metal adduct, which then undergoes nucleophilic attack by water to yield the corresponding amide, in this case, 4-ethylcyclohexane-1-carboxamide.

Alkylation and Acylation: The sulfur atom of the thioamide is nucleophilic and can be readily alkylated or acylated by electrophiles such as alkyl halides or acyl chlorides. This leads to the formation of thioimidate intermediates, which can be further reacted or isolated.

Reduction to Amines: The carbothioamide group can be reduced to an amine. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄), which reduces the C=S double bond to a CH₂ group, yielding (4-ethylcyclohexyl)methanamine. youtube.comyoutube.com

Transamidation: Thioamides can undergo transamidation, where the amino group is exchanged with another amine. nih.gov This reaction allows for the synthesis of a variety of N-substituted thioamides from a common precursor.

A summary of expected reaction products from the transformation of the carbothioamide moiety is presented in Table 1.

| Starting Material | Reagent(s) | Product |

| This compound | H₃O⁺, Δ | 4-Ethylcyclohexane-1-carboxamide |

| This compound | 1. CH₃I; 2. H₂O | 4-Ethylcyclohexane-1-carboxamide |

| This compound | LiAlH₄ | (4-Ethylcyclohexyl)methanamine |

| This compound | R₂NH, Catalyst | N,N-Disubstituted-4-ethylcyclohexane-1-carbothioamide |

Table 1: Predicted Products of Carbothioamide Moiety Transformations

Functionalization Reactions of the Cyclohexane (B81311) Ring System

The cyclohexane ring of this compound is a saturated aliphatic system. The reactivity of the C-H bonds on the ring is generally low, but they can be functionalized under specific conditions. worldofmolecules.com The presence of the ethyl group and the carbothioamide group can influence the regioselectivity and stereoselectivity of these reactions.

C-H Functionalization: Modern catalytic methods allow for the direct functionalization of C-H bonds in cyclohexanes. researchgate.netresearchgate.net These reactions often employ transition metal catalysts, such as those based on rhodium or palladium, to achieve site-selective and stereoselective introduction of new functional groups. researchgate.netnih.gov For this compound, C-H functionalization could potentially occur at various positions on the ring, with the exact site depending on the catalyst and reaction conditions used.

Oxidation: The cyclohexane ring can be oxidized under strong oxidizing conditions. The autoxidation of cyclohexane is a radical process that leads to a mixture of products, including cyclohexanol (B46403) and cyclohexanone (B45756). nih.gov In the case of this compound, oxidation would likely lead to a complex mixture of oxygenated derivatives.

The reactivity of the cyclohexane ring is also influenced by its conformational dynamics. The cyclohexane ring exists predominantly in a chair conformation, and the substituents can occupy either axial or equatorial positions. masterorganicchemistry.com The relative stability of these conformers and the energy barrier for ring-flipping can affect the accessibility of different C-H bonds and thus the outcome of a reaction. nih.gov The reactivity of a substituent on a cyclohexane ring is often dependent on whether it is in an axial or equatorial position. spcmc.ac.in

Reaction Kinetics and Mechanistic Studies of Chemical Transformations

While specific kinetic and mechanistic data for this compound are not available, general principles from related systems can provide insights.

Hydrolysis Kinetics: The hydrolysis of thioamides has been studied for various model compounds. For instance, the hydrolysis of thioacetamide (B46855) has been investigated in both acidic and basic media. acs.orgacs.org The gold(III)-promoted hydrolysis of N-cyclohexylthiobenzamide has been shown to proceed via the rapid formation of a thioamide-gold(III) adduct, followed by a slower, rate-determining decomposition to the corresponding amide. rsc.orgrsc.org A similar mechanism would be expected for the metal-promoted hydrolysis of this compound.

A hypothetical kinetic dataset for the hydrolysis of this compound under different conditions is presented in Table 2.

| Condition | Temperature (°C) | Rate Constant (k, s⁻¹) |

| 0.1 M HCl | 60 | 1.2 x 10⁻⁵ |

| 0.1 M HCl | 80 | 4.5 x 10⁻⁵ |

| 0.1 M NaOH | 60 | 8.7 x 10⁻⁶ |

| 0.1 M NaOH | 80 | 3.1 x 10⁻⁵ |

| 0.01 M AuCl₃, 0.1 M HCl | 25 | 2.3 x 10⁻³ |

Table 2: Hypothetical Rate Constants for the Hydrolysis of this compound

Mechanism of C-H Functionalization: The mechanism of catalytic C-H functionalization of cyclohexanes typically involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination to form the functionalized product. researchgate.net The regioselectivity and stereoselectivity are controlled by the steric and electronic properties of the catalyst and the substrate.

Application of Derivatization for Enhanced Analytical Detectability and Specificity

For the analysis of this compound, particularly at low concentrations in complex matrices, derivatization can be a valuable tool to enhance its detectability by chromatographic methods such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). youtube.comresearchgate.net

The primary goal of derivatization is to modify the analyte to improve its analytical properties, such as:

Increased Volatility: For GC analysis, the thioamide can be derivatized to a more volatile compound.

Enhanced Ionization Efficiency: For LC-MS analysis, a tag that ionizes readily can be introduced to improve sensitivity.

Improved Chromatographic Behavior: Derivatization can reduce tailing and improve peak shape.

Potential derivatization strategies for this compound could target the carbothioamide group. For instance, alkylation of the sulfur atom with a reagent containing a fluorophore would allow for highly sensitive fluorescence detection in HPLC. Alternatively, for LC-MS analysis, a derivatizing agent that introduces a permanently charged group or a group with high proton affinity would enhance ionization efficiency in the mass spectrometer.

Table 3 provides a list of potential derivatizing agents and their intended analytical enhancement.

| Derivatizing Agent | Target Functional Group | Analytical Technique | Enhancement |

| S-alkylation with a fluorescent tag | Carbothioamide | HPLC-Fluorescence | Increased sensitivity and selectivity |

| Acylation with a UV-active chromophore | Carbothioamide | HPLC-UV | Enhanced UV detection |

| Silylation | Carbothioamide (N-H) | GC-MS | Increased volatility and thermal stability |

| Reaction with a Girard's reagent | Carbothioamide | LC-MS | Introduction of a permanent charge for improved ESI+ ionization |

Table 3: Potential Derivatization Strategies for Analytical Detection

Exploration of 4 Ethylcyclohexane 1 Carbothioamide As a Synthetic Intermediate

Precursor for the Synthesis of Heterocyclic Ring Systems

The carbothioamide moiety of 4-Ethylcyclohexane-1-carbothioamide is a key functional group that enables its participation in a variety of cyclization reactions to form heterocyclic rings such as thiadiazoles, thiazoles, and pyrazoles. These ring systems are prevalent in many biologically active compounds and functional materials.

Thiadiazoles:

1,3,4-Thiadiazoles can be synthesized from carbothioamides through reactions with various reagents. A common method involves the cyclization of thiosemicarbazides, which can be derived from carbothioamides. For instance, the reaction of a carbothioamide with a hydrazine (B178648) derivative can form a thiosemicarbazide (B42300), which can then be cyclized. jocpr.comencyclopedia.pub Another approach is the reaction of a thiohydrazide with a one-carbon synthon. While specific studies on this compound are limited, the general reactivity of the carbothioamide group suggests its suitability in these synthetic routes.

The synthesis of 2-amino-1,3,4-thiadiazoles, for example, can be achieved by the reaction of thiosemicarbazide with a carboxylic acid or its derivative in the presence of a dehydrating agent like polyphosphoric acid. encyclopedia.pub

Thiazoles:

The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for the preparation of thiazoles. encyclopedia.pubtandfonline.com This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. youtube.comorganic-chemistry.org In the context of this compound, the sulfur atom of the carbothioamide group would act as a nucleophile, attacking the α-carbon of the halocarbonyl compound. This is followed by an intramolecular cyclization and dehydration to yield the thiazole ring. The 4-ethylcyclohexyl group would be positioned at the 2-position of the resulting thiazole. The versatility of this method allows for the synthesis of a wide array of substituted thiazoles by varying the α-halocarbonyl reactant. nih.gov

| Reactant 1 | Reactant 2 | Product | Typical Conditions |

| This compound | α-Halo Ketone (e.g., 2-bromoacetophenone) | 2-(4-Ethylcyclohexyl)-4-phenylthiazole | Ethanol (B145695), Reflux |

| This compound | α-Halo Ester (e.g., ethyl bromopyruvate) | Ethyl 2-(4-Ethylcyclohexyl)thiazole-4-carboxylate | Ethanol, Reflux |

Pyrazoles:

Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. organic-chemistry.orgbeilstein-journals.org However, carbothioamides can also serve as precursors. For instance, pyrazole-1-carbothioamides can be synthesized via the cyclocondensation of chalcones (α,β-unsaturated ketones) with thiosemicarbazide. nih.govresearchgate.netresearchgate.net The thiosemicarbazide itself can be prepared from a carbothioamide. The reaction proceeds through a Michael addition of the hydrazine moiety to the chalcone, followed by intramolecular cyclization and dehydration. acs.org

A one-pot, multicomponent reaction of a hydrazine, an arylidene malononitrile, and an isothiocyanate can also yield pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com This highlights the potential for developing efficient synthetic strategies utilizing this compound.

| Reactant 1 | Reactant 2 | Product | Typical Conditions |

| Chalcone | Thiosemicarbazide (from carbothioamide) | 5-Aryl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | Acetic Acid, Reflux |

| Hydrazine Hydrate | Arylidene Malononitrile | Cyclohexyl isothiocyanate, 5-Amino-3-aryl-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide | HAp/ZnCl2 catalyst, 60-70°C |

Role in the Construction of More Complex Molecular Architectures

Beyond its use in forming simple heterocyclic rings, this compound can serve as a building block for more intricate molecular structures. The 4-ethylcyclohexyl moiety introduces a bulky, lipophilic, and three-dimensional character to the resulting molecules. This can be particularly advantageous in medicinal chemistry, where such features can influence a compound's pharmacokinetic and pharmacodynamic properties.

The carbothioamide functional group can be transformed into other functionalities, allowing for further elaboration of the molecular scaffold. For instance, the thioamide can be hydrolyzed to the corresponding amide or reduced to an amine. These transformations open up possibilities for peptide couplings, N-alkylation, and other reactions to build more complex architectures.

Development of Novel Synthetic Pathways Initiated by the Carbothioamide Group

The reactivity of the carbothioamide group is a fertile ground for the development of novel synthetic pathways. The sulfur atom's nucleophilicity and the ability of the group to participate in cycloaddition and condensation reactions are key to its utility.

New synthetic methods could involve the activation of the carbothioamide group to facilitate reactions that are otherwise challenging. For example, the use of specific catalysts or activating agents could enable regioselective functionalization of the heterocyclic rings formed from this compound. Furthermore, the development of multicomponent reactions involving this carbothioamide could provide rapid access to libraries of complex molecules for screening purposes.

The activation of the carboxyl group with dicyclohexylcarbodiimide (B1669883) using 1-hydroxybenzotriazoles as additives is a known method in peptide synthesis, and similar activation strategies could potentially be adapted for carbothioamides to enhance their reactivity in various synthetic transformations. nih.gov

Advanced Applications of 4 Ethylcyclohexane 1 Carbothioamide in Materials Science and Supramolecular Chemistry

Design and Synthesis of Supramolecular Assemblies

The unique structural and electronic properties of the thioamide group in 4-Ethylcyclohexane-1-carbothioamide make it a compelling candidate for the design and synthesis of ordered supramolecular assemblies. These assemblies are held together by non-covalent interactions, with hydrogen bonding playing a pivotal role.

The thioamide group (–C(=S)NH–) is a key player in forming robust hydrogen-bonding networks. Unlike their amide counterparts, thioamides are generally considered to be stronger hydrogen bond donors but weaker acceptors. nih.gov This distinct characteristic arises from the electronic properties of the sulfur atom, which is larger and more polarizable than the oxygen atom in an amide. The longer C=S bond length compared to a C=O bond also influences the geometry of the resulting hydrogen bonds. nih.gov

Research on related thioamide-containing molecules has demonstrated their ability to form predictable and stable hydrogen-bonded structures. These studies provide a foundational understanding for predicting the supramolecular behavior of this compound.

Table 1: Comparison of Hydrogen Bonding Properties in Amides vs. Thioamides

| Property | Amide (C=O) | Thioamide (C=S) | Reference |

| Hydrogen Bond Donor Strength | Weaker | Stronger | nih.gov |

| Hydrogen Bond Acceptor Strength | Stronger | Weaker | nih.gov |

| Bond Length | Shorter | Longer | nih.gov |

Chirality plays a crucial role in the function of many biological and chemical systems. The self-assembly of chiral molecules into ordered supramolecular structures is a topic of intense research. While this compound itself is achiral if the cyclohexane (B81311) ring is in a planar representation, the chair conformation of the cyclohexane ring can lead to conformational chirality. Furthermore, the introduction of chiral centers into the cyclohexane ring or the use of chiral additives can induce the formation of chiral supramolecular assemblies. doi.org

The study of chiral self-assembly often involves the use of techniques such as circular dichroism (CD) spectroscopy to probe the formation of helical or other chiral superstructures in solution or in the solid state. In analogous systems, the combination of hydrogen bonding from the thioamide group and steric interactions from the substituted cyclohexane ring can lead to the formation of well-defined chiral aggregates. doi.orgnih.gov The handedness of these assemblies can sometimes be controlled by the choice of solvent or the presence of a specific chiral guest molecule. doi.org The investigation into the chiral self-assembly of this compound and its derivatives holds promise for the development of new chiral materials with applications in catalysis, separation, and chiroptical devices.

Integration into Functional Materials

The ability of this compound to form predictable supramolecular assemblies makes it a valuable component for the bottom-up fabrication of functional materials. The thioamide functional group can be leveraged to impart specific properties to these materials.

For instance, the incorporation of thioamides into polymers or gels can modify their mechanical properties and environmental responsiveness. The hydrogen-bonding capabilities of the thioamide can act as cross-linking points, leading to the formation of robust and self-healing materials. The ethylcyclohexane (B155913) group can enhance the solubility of the molecule in organic solvents and influence the morphology of the resulting material.

Furthermore, thioamides have been explored as components in electronic materials. The sulfur atom in the thioamide group can interact with metal surfaces, making these molecules suitable for the formation of self-assembled monolayers (SAMs) on gold or other metallic substrates. Such organized layers can be used to modify the work function of electrodes or to create functional interfaces in electronic devices. While direct studies on this compound in this context are limited, the principles derived from other thioamide-containing systems suggest its potential in this area. tandfonline.com

Photophysical Properties and Potential for Fluorophore Development

The photophysical properties of organic molecules are at the heart of many advanced technologies, including organic light-emitting diodes (OLEDs), sensors, and bioimaging. While the basic this compound structure is not inherently fluorescent, it can be chemically modified to create novel fluorophores. nih.gov

The thioamide group can act as an auxochrome, a group that modifies the light-absorbing properties of a chromophore. By conjugating the thioamide moiety with an aromatic system, it is possible to create molecules that absorb and emit light in the visible or near-infrared regions of the electromagnetic spectrum. The cyclohexane ring can serve as a non-conjugated linker or as a scaffold to control the geometry and rigidity of the fluorophore, which in turn affects its quantum yield and Stokes shift. researchgate.netresearchgate.net

The development of new fluorophores based on the this compound scaffold could lead to probes with tailored properties for specific applications. For example, by introducing specific recognition units, it may be possible to create fluorescent sensors for ions or small molecules. The lipophilic nature of the ethylcyclohexane group could also be exploited to design fluorophores that preferentially localize in cell membranes or other lipid-rich environments for bioimaging applications.

Table 2: Representative Photophysical Data for a Hypothetical Fluorophore Based on a Thioamide-Functionalized Cyclohexane Scaffold

| Parameter | Value |

| Absorption Maximum (λabs) | 420 nm |

| Emission Maximum (λem) | 510 nm |

| Stokes Shift | 90 nm |

| Quantum Yield (ΦF) | 0.65 |

| Molar Extinction Coefficient (ε) | 25,000 M-1cm-1 |

Note: This table presents hypothetical data to illustrate the potential photophysical properties of a fluorophore derived from the this compound scaffold, based on data from analogous compounds. nih.govresearchgate.net

Mechanistic Studies of 4 Ethylcyclohexane 1 Carbothioamide at the Molecular Level

Investigations of Enzyme-Ligand Interactions and Binding Affinities

There are no specific studies available that investigate the interactions between 4-Ethylcyclohexane-1-carbothioamide and any particular enzyme. General studies on thioamides, which contain the same carbothioamide functional group, indicate that they can act as isosteres of amides. This substitution of a sulfur atom for an oxygen atom can alter hydrogen bonding properties and nucleophilicity, which in turn could influence interactions with enzyme active sites. nih.gov Thioamides have been incorporated into biologically active compounds to potentially improve target affinity and stability against hydrolytic enzymes. nih.gov However, without experimental data, the specific enzymes that this compound might interact with and the affinities of these potential interactions remain unknown.

Receptor Binding Studies and Affinities

No receptor binding studies or affinity data for this compound have been reported in the scientific literature. The cyclohexane (B81311) ring provides a three-dimensional scaffold that can adopt various conformations, such as the chair and boat forms. youtube.comsapub.org The ethyl group at the 4-position would likely influence the preferred conformation and how the molecule could fit into a receptor's binding pocket. The carbothioamide group could participate in hydrogen bonding or other interactions with receptor residues. However, which receptors, if any, this compound binds to and with what affinity has not been determined.

Elucidation of Molecular Targets and Binding Modes

The specific molecular targets of this compound are currently unidentified. Research on other cyclohexane derivatives has shown that they can interact with a variety of molecular targets. For example, certain 2-acyl-cyclohexane-1,3-diones are known to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov The binding mode of such compounds often involves the key functional groups interacting with specific residues in the enzyme's active site. For this compound, computational docking studies could theoretically predict potential binding modes with various protein targets, but such studies have not been published.

In Vitro Cellular Pathway Interrogation

There is no available research on the effects of this compound on any in vitro cellular pathways. Studies on other novel compounds, such as certain derivatives of brefeldin A, have utilized in vitro assays with cell lines like K562 to investigate their effects on cell proliferation and signaling pathways, including the AKT signaling pathway. mdpi.com Similar experimental approaches would be necessary to determine if this compound has any biological activity and to interrogate its impact on cellular pathways. Without such studies, any potential cellular effects of this compound are purely speculative.

Analytical Method Development for 4 Ethylcyclohexane 1 Carbothioamide

Chromatographic Separation Techniques (Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are central to separating the analyte of interest from impurities, by-products, or a complex matrix. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's volatility and thermal stability.

Gas Chromatography (GC)

Given its cyclohexane (B81311) moiety, 4-Ethylcyclohexane-1-carbothioamide is expected to have sufficient volatility for GC analysis, provided it is thermally stable and does not decompose at the temperatures required for vaporization. GC is particularly suitable for purity analysis and detecting volatile or semi-volatile impurities. tajhizkala.ir

A hypothetical GC method would involve a high-temperature capillary column and a flame ionization detector (FID), which offers excellent sensitivity for organic compounds. The choice of stationary phase is critical for achieving adequate resolution. A systematic study would compare a non-polar phase with a polar phase to assess the separation based on boiling points and specific interactions, respectively. oup.comoup.com For instance, retention indices could be calculated on both column types to aid in structural elucidation and impurity identification. oup.comnist.gov

Hypothetical GC Method Parameters:

Interactive Table 1: Hypothetical GC Conditions for Analysis of this compound

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column 1 (Non-polar) | 30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-1 or equivalent) |

| Column 2 (Polar) | 30m x 0.25mm ID, 0.25µm film thickness (e.g., Carbowax or equivalent) |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Oven Program | Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 min |

| Injector Temperature | 280°C |

| Detector Temperature | 300°C |

| Injection Volume | 1 µL (split injection) |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and powerful technique, particularly for compounds that may lack thermal stability or volatility for GC. d-nb.info For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice, separating components based on their hydrophobicity.

Method development would focus on optimizing the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), selecting an appropriate column (e.g., C18 or C8), and setting the detector wavelength. acs.orgrsc.orgsemanticscholar.org The thioamide group has a characteristic UV absorbance that can be exploited for detection. nih.gov The purity of synthesized carbothioamide derivatives is often confirmed to be above 95% using HPLC. acs.org

Hypothetical HPLC Method Parameters:

Interactive Table 2: Hypothetical HPLC Conditions for Analysis of this compound

| Parameter | Condition |

|---|---|

| Instrument | HPLC with UV/Vis or Diode Array Detector (DAD) |

| Column | C18, 250mm x 4.6mm, 5µm particle size |

| Mobile Phase | Gradient elution: Acetonitrile and Water (both with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Scan 200-400 nm; Quantify at ~265 nm (characteristic for thioamides) nih.gov |

| Injection Volume | 10 µL |

Advanced Spectroscopic Detection Methods

Following chromatographic separation, spectroscopic methods are essential for structural confirmation and identification.

Mass Spectrometry (MS): Coupling GC or HPLC with a mass spectrometer (GC-MS or LC-MS) provides definitive identification through molecular weight determination and fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would yield the exact mass, confirming its elemental composition. rsc.org The fragmentation pattern in MS can be specific to the thioamide and cyclohexane structures, offering further structural insights. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise structure and stereochemistry.

¹H NMR: Would show signals for the ethyl group protons and the complex, overlapping signals of the cyclohexane ring protons. libretexts.orgdocbrown.info The chemical shifts and coupling constants of the methine proton adjacent to the carbothioamide group would be particularly informative.

¹³C NMR: Is highly valuable for confirming the carbon skeleton. The thiocarbonyl carbon (C=S) of the thioamide group is expected to have a characteristic downfield chemical shift in the range of 200–210 ppm. nih.gov The signals for the ethyl group and the cyclohexane carbons would also be observed, with their chemical shifts influenced by stereochemistry. acs.org

Infrared (IR) and UV-Visible Spectroscopy:

IR Spectroscopy: Provides functional group information. A key feature for a thioamide is the C=S stretching vibration, which is expected around 1120 cm⁻¹. nih.govoptica.org This is distinct from the C=O stretch of an amide (~1660 cm⁻¹).

UV-Visible Spectroscopy: The thioamide functional group typically exhibits a UV absorption maximum around 265 nm, which is useful for detection and quantification in HPLC. nih.gov

Hypothetical Spectroscopic Data Summary:

Interactive Table 3: Predicted Spectroscopic Characteristics for this compound

| Technique | Expected Observation |

|---|---|

| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺); Fragmentation pattern showing loss of ethyl group and characteristic cyclohexane ring cleavages. |

| ¹³C NMR | Thiocarbonyl (C=S) signal at δ ≈ 200-210 ppm. nih.gov Signals for ethyl and cyclohexane carbons. |

| ¹H NMR | Signals for ethyl protons (triplet and quartet); Complex multiplets for cyclohexane protons. libretexts.org |

| IR Spectroscopy | C=S stretch at ν ≈ 1120 cm⁻¹. nih.gov N-H stretching bands. C-H stretching bands. |

| UV-Vis Spectroscopy | λ_max ≈ 265 nm in a suitable solvent (e.g., ethanol (B145695) or acetonitrile). nih.gov |

Optimization of Sample Preparation and Extraction Methodologies

Effective sample preparation is crucial for accurate analysis, especially when the analyte is in a complex matrix (e.g., biological fluids, environmental samples, or reaction mixtures). The goal is to isolate and concentrate the analyte while removing interfering substances. chromatographyonline.com

For this compound, which has both non-polar (cyclohexane, ethyl) and polar (carbothioamide) features, a tailored extraction method is necessary.

Liquid-Liquid Extraction (LLE): A standard approach would involve partitioning the sample between an aqueous phase and an immiscible organic solvent. The choice of solvent (e.g., ethyl acetate, dichloromethane, or hexane) would be optimized to maximize the recovery of the target compound based on its polarity. jrespharm.com

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to LLE. researchgate.netchemicalpapers.com Given the dual nature of the compound, a hydrophilic-lipophilic balanced (HLB) sorbent could be particularly effective, as it can retain both polar and non-polar analytes. acs.org The methodology would involve optimizing the conditioning, loading, washing, and elution steps to achieve high recovery and purity.

Hypothetical SPE Protocol Outline:

Sorbent Selection: Test reversed-phase (C18), normal-phase (silica), and balanced (HLB) cartridges.

Conditioning: Wet the sorbent with an organic solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or buffer).

Sample Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate.

Washing: Pass a weak solvent through the cartridge to remove interfering compounds without eluting the analyte.

Elution: Use a strong organic solvent (e.g., acetonitrile or methanol, possibly with a modifier) to recover the purified this compound.

Future Research Directions and Emerging Paradigms for 4 Ethylcyclohexane 1 Carbothioamide

Development of Advanced Synthetic Strategies for Analogues

The synthesis of 4-Ethylcyclohexane-1-carbothioamide analogues is a critical step towards understanding its structure-activity relationship (SAR). Future research will likely focus on developing more efficient and versatile synthetic methodologies. A common route to carbothioamides involves the reaction of an isothiocyanate with an amine or, in this case, the addition of a sulfurizing agent to a corresponding carboxamide.

Advanced strategies may explore novel catalytic systems to improve yields and stereoselectivity, particularly concerning the cis/trans isomers of the 4-ethylcyclohexane ring. The synthesis of related N-substituted thiourea (B124793) derivatives often involves the reaction of a primary amine with a cyclohexanecarbonyl isothiocyanate, generated in situ from cyclohexanecarbonyl chloride and a thiocyanate (B1210189) salt. mdpi.com This approach could be adapted to produce a library of this compound analogues with diverse substitutions on the thioamide nitrogen.

Table 1: Potential Synthetic Approaches for this compound Analogues

| Approach | Description | Potential Advantages |

| In Situ Isothiocyanate Generation | Reaction of 4-ethylcyclohexanecarbonyl chloride with a thiocyanate salt, followed by condensation with various primary or secondary amines. | High yield, access to a diverse range of N-substituted analogues. mdpi.com |

| Direct Thionation | Conversion of 4-ethylcyclohexane-1-carboxamide analogues using reagents like Lawesson's reagent or phosphorus pentasulfide. | Direct conversion of existing amide libraries. |

| Flow Chemistry | Continuous flow synthesis for improved reaction control, safety, and scalability. | Enhanced reproducibility and potential for rapid library generation. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction times and improve yields. | Faster synthesis times, potentially cleaner reactions. |

Application in High-Throughput Screening for Chemical Biology Research

High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology for identifying compounds that modulate a specific biological target or pathway. nih.govnih.gov Given the established biological activities of other carbothioamide-containing molecules, such as antimicrobial and anticancer effects, this compound and its analogues are prime candidates for inclusion in HTS campaigns. nih.gov

Future research should involve screening a library of these compounds against a wide array of biological targets. Phenotypic screening, which assesses the effect of a compound on cell morphology or function, could also be a valuable approach to uncover novel biological activities without a preconceived target. nih.gov The development of robust and miniaturized assays will be crucial for the cost-effective screening of these compounds. nih.gov

Table 2: Potential High-Throughput Screening Applications

| Screening Type | Target/Assay Examples | Potential Therapeutic Areas |

| Biochemical Assays | Enzyme inhibition assays (e.g., kinases, proteases), receptor binding assays. | Oncology, infectious diseases, inflammatory disorders. |

| Cell-Based Assays | Cell viability assays (e.g., against cancer cell lines), reporter gene assays, antimicrobial susceptibility testing. epa.gov | Oncology, infectious diseases. |

| High-Content Screening | Imaging-based assays to assess changes in cellular morphology, protein localization, or other cellular features. | Neurodegenerative diseases, rare diseases. |

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design by enabling the rapid prediction of compound properties and the generation of novel molecular structures with desired characteristics. duke.edunih.gov For this compound, AI/ML models can be trained on existing data from other carbothioamide and cyclohexane (B81311) derivatives to predict various properties.

These predictive models can guide the synthesis of new analogues by identifying candidates with a higher probability of desired activity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Generative models can also be employed to design novel molecular scaffolds based on the this compound framework, exploring a much larger chemical space than what is feasible through traditional synthetic efforts alone. researchgate.net This integration of computational and experimental approaches can significantly accelerate the discovery and optimization of lead compounds. youtube.com

Exploration of Novel Interdisciplinary Research Opportunities

The unique structural features of this compound, combining a flexible cycloalkane ring with a polar carbothioamide group, open up possibilities for interdisciplinary research beyond traditional medicinal chemistry.

For instance, the metal-chelating properties of the carbothioamide group could be explored in the context of materials science for the development of new sensors or catalysts. The cyclohexane moiety, on the other hand, can influence the lipophilicity and conformational properties of the molecule, which could be of interest in the field of agrochemicals for the development of new pesticides or herbicides with improved soil mobility and target penetration. mdpi.com Furthermore, the study of its self-assembly properties could lead to the development of novel biomaterials or drug delivery systems.

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR to confirm ethyl group integration (δ 1.2–1.4 ppm for CH, δ 2.4–2.6 ppm for CH) and carbothioamide resonance (δ 190–210 ppm for C=S in C) .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion [M+H] and fragmentation patterns.

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect thiol byproducts .

How can computational chemistry methods predict the reactivity or interactions of this compound with biological targets?

Advanced Research Question

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding affinity with enzymes (e.g., kinases) via carbothioamide’s sulfur as a hydrogen-bond acceptor.

- DFT Calculations : Gaussian 09 to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) for redox potential analysis.

- MD Simulations : GROMACS for stability assessment of ligand-protein complexes over 100 ns trajectories .

Advanced Research Question

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC protocols) using tools like RevMan to identify variability sources.

- Dose-Response Curves : Replicate experiments with standardized concentrations (1 nM–100 µM) and negative controls.

- Statistical Testing : Apply ANOVA or Tukey’s HSD to assess significance of divergent results .

What are the key safety considerations for handling this compound in laboratory settings?

Basic Research Question

- PPE : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (evidenced by Safety Data Sheets for analogous brominated cyclohexanes ).

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements of this compound?

Advanced Research Question

- Analog Synthesis : Modify ethyl group length or replace carbothioamide with carboxamide to test bioactivity shifts.

- 3D-QSAR : CoMFA or CoMSIA models to map steric/electrostatic fields influencing activity.

- Biological Assays : Measure inhibition of target enzymes (e.g., carbonic anhydrase) across analogs .

Advanced Research Question

- Microspectroscopic Imaging : AFM-IR or ToF-SIMS to track adsorption on silica or cellulose surfaces.

- Kinetic Studies : Quartz crystal microbalance (QCM) to measure adsorption rates under varying humidity .

How should solubility and stability profiles be assessed under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.